Adh-503

Description

Properties

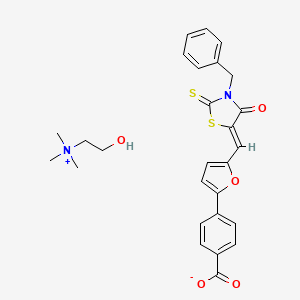

IUPAC Name |

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWDQYRMBCOOJR-JHMJKTBASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055362-74-6 | |

| Record name | ADH-503 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADH-503 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADH-503 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Reprogramming the Fortress: A Technical Guide to the Mechanism of Action of Adh-503 in Pancreatic Cancer

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Adh-503, a novel small molecule agonist of CD11b, in sensitizing pancreatic ductal adenocarcinoma (PDAC) to immunotherapy. Pancreatic cancer is notoriously resistant to treatment, largely due to a dense, immunosuppressive tumor microenvironment (TME) rich in myeloid cells that shield the tumor from effective anti-cancer immune responses.[1][2][3] this compound represents a promising strategy to dismantle this protective barrier, transforming the TME into a landscape conducive to T-cell-mediated tumor destruction.[4][5]

Core Mechanism of Action: CD11b Agonism

This compound's primary target is the integrin receptor CD11b (also known as αMβ2 integrin or Mac-1), which is highly expressed on the surface of various myeloid cell subsets, including monocytes, granulocytes, and tumor-associated macrophages (TAMs). Unlike conventional approaches that block myeloid cell recruitment, this compound is a partial agonist of CD11b. This partial activation induces a conformational change in CD11b, leading to a cascade of downstream effects that collectively reprogram the innate immune landscape within the pancreatic tumor.

The binding of this compound to CD11b achieves a partially active conformation of the receptor. This modulation of CD11b has two profound consequences. Firstly, it enhances the adhesion of myeloid cells to ICAM-1 on the endothelium, which paradoxically suppresses their infiltration into the tumor tissue. Secondly, and more critically, it directly influences the function of the myeloid cells that are already present within the tumor, shifting their phenotype from immunosuppressive to immunostimulatory.

Figure 1. this compound Signaling Pathway in Pancreatic Cancer.

Quantitative Efficacy of this compound in Preclinical Models

Preclinical studies utilizing syngeneic orthotopic mouse models of pancreatic cancer (KI and KP2) and genetically engineered mouse models (KPC) have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy and Combination Therapy Effects on Tumor Progression

| Treatment Group | Model | Effect on Tumor Progression | Reference |

| This compound | KI, KP2, KPC | Delayed tumor progression and decreased tumor burden | |

| This compound + Gemcitabine/Paclitaxel (B517696) | KI | >90% disease control (vs. 35% reduction with chemo alone) | |

| This compound + Radiation Therapy (4Gy x 5) | KI | Substantial tumor regression | |

| This compound + αPD-1 | Orthotopic Models | Complete tumor regression and >120-day survival | |

| This compound + αPD-1/αCTLA-4/Gemcitabine | KPC | Significantly increased survival |

Impact of this compound on the Tumor Immune Infiltrate

This compound treatment leads to a significant reduction in the infiltration of immunosuppressive myeloid cells and a corresponding increase in the number and activity of cytotoxic T lymphocytes (CTLs) within the tumor.

| Immune Cell Population | Model | Effect of this compound Treatment | Reference |

| Total CD11b+ cells | Orthotopic Models | Reduced numbers | |

| CD11b+ monocytes, granulocytes, eosinophils, macrophages | Orthotopic Models | Reduced numbers | |

| CD8a+ CTLs | KI | Increased number of activated (CD44HiCD62LLow) and proliferating (Ki-67+) CTLs | |

| OVA-specific dextramer+ CTLs | KP2-OVA | Increased number and frequency | |

| CD103+ cDC1s | KP2 | Markedly increased number and MHC-I/II expression |

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed to elucidate the mechanism of action of this compound.

In Vivo Pancreatic Cancer Mouse Models

-

Models Used:

-

Syngeneic Orthotopic Models: KI (Kras-INK) and KP2 cells were surgically injected into the pancreas of C57BL/6 or FVB/NJ mice, respectively. These models allow for the study of tumor growth and immune responses in an immunocompetent setting.

-

Genetically Engineered Mouse Model (GEMM): KPC mice (p48-CRE/Lox-stop-Lox(LSL)-KrasG12D/p53flox/flox) that spontaneously develop pancreatic tumors closely mimicking human disease were also used.

-

-

Drug Administration:

-

This compound was formulated and administered to mice, typically at a dose of 60 mg/kg, though doses of 30 and 120 mg/kg were also tested.

-

-

Tumor Monitoring:

-

Tumor growth was monitored via ultrasound measurements.

-

-

Combination Therapies:

-

Chemotherapy: Gemcitabine (GEM) and paclitaxel (PTX).

-

Immunotherapy: anti-PD-1 (αPD-1) and anti-CTLA-4 (αCTLA-4) antibodies.

-

Radiation Therapy: Delivered using a CT-image guided small animal radiation research platform (SARRP).

-

Figure 2. In Vivo Experimental Workflow for this compound Efficacy Studies.

Flow Cytometry for Immune Profiling

-

Sample Preparation: Tumors were harvested, minced, and digested to create single-cell suspensions. Red blood cells were lysed, and cells were counted.

-

Staining: Cells were stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations. Key markers included CD45 (immune cells), CD11b (myeloid cells), Ly6G (granulocytes), F4/80 (macrophages), CD3 (T cells), CD4 (helper T cells), CD8a (cytotoxic T cells), PD-1, Ki-67 (proliferation), and MHC class I and II.

-

Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer, and the data was processed using specialized software to gate on and quantify specific cell populations.

Immunohistochemistry (IHC)

-

Tissue Preparation: Tumors were fixed in formalin, embedded in paraffin, and sectioned.

-

Staining: Tissue sections were stained with antibodies against specific proteins of interest, such as CD8 (to identify cytotoxic T cells) and CK19 (to identify pancreatic cancer cells).

-

Imaging and Analysis: Stained slides were imaged, and the number and location of stained cells were quantified to assess the infiltration of immune cells into the tumor.

Conclusion and Future Directions

This compound represents a paradigm shift in the treatment of pancreatic cancer by targeting the immunosuppressive myeloid component of the tumor microenvironment. Its mechanism of action, centered on the partial agonism of CD11b, effectively reprograms the innate immune system to foster a robust anti-tumor T cell response. The preclinical data strongly support its potential to sensitize historically unresponsive pancreatic tumors to checkpoint inhibitor immunotherapy. Phase 1 clinical trials were anticipated to begin in late 2019 to evaluate the safety and efficacy of this promising new therapeutic agent in patients. The continued investigation of this compound and similar myeloid-reprogramming agents holds significant promise for improving outcomes for patients with this devastating disease.

References

- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]

- 4. ovid.com [ovid.com]

- 5. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

Reprogramming the Fortress: A Technical Guide to the Mechanism of Action of Adh-503 in Pancreatic Cancer

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Adh-503, a novel small molecule agonist of CD11b, in sensitizing pancreatic ductal adenocarcinoma (PDAC) to immunotherapy. Pancreatic cancer is notoriously resistant to treatment, largely due to a dense, immunosuppressive tumor microenvironment (TME) rich in myeloid cells that shield the tumor from effective anti-cancer immune responses.[1][2][3] this compound represents a promising strategy to dismantle this protective barrier, transforming the TME into a landscape conducive to T-cell-mediated tumor destruction.[4][5]

Core Mechanism of Action: CD11b Agonism

This compound's primary target is the integrin receptor CD11b (also known as αMβ2 integrin or Mac-1), which is highly expressed on the surface of various myeloid cell subsets, including monocytes, granulocytes, and tumor-associated macrophages (TAMs). Unlike conventional approaches that block myeloid cell recruitment, this compound is a partial agonist of CD11b. This partial activation induces a conformational change in CD11b, leading to a cascade of downstream effects that collectively reprogram the innate immune landscape within the pancreatic tumor.

The binding of this compound to CD11b achieves a partially active conformation of the receptor. This modulation of CD11b has two profound consequences. Firstly, it enhances the adhesion of myeloid cells to ICAM-1 on the endothelium, which paradoxically suppresses their infiltration into the tumor tissue. Secondly, and more critically, it directly influences the function of the myeloid cells that are already present within the tumor, shifting their phenotype from immunosuppressive to immunostimulatory.

Figure 1. this compound Signaling Pathway in Pancreatic Cancer.

Quantitative Efficacy of this compound in Preclinical Models

Preclinical studies utilizing syngeneic orthotopic mouse models of pancreatic cancer (KI and KP2) and genetically engineered mouse models (KPC) have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy and Combination Therapy Effects on Tumor Progression

| Treatment Group | Model | Effect on Tumor Progression | Reference |

| This compound | KI, KP2, KPC | Delayed tumor progression and decreased tumor burden | |

| This compound + Gemcitabine/Paclitaxel | KI | >90% disease control (vs. 35% reduction with chemo alone) | |

| This compound + Radiation Therapy (4Gy x 5) | KI | Substantial tumor regression | |

| This compound + αPD-1 | Orthotopic Models | Complete tumor regression and >120-day survival | |

| This compound + αPD-1/αCTLA-4/Gemcitabine | KPC | Significantly increased survival |

Impact of this compound on the Tumor Immune Infiltrate

This compound treatment leads to a significant reduction in the infiltration of immunosuppressive myeloid cells and a corresponding increase in the number and activity of cytotoxic T lymphocytes (CTLs) within the tumor.

| Immune Cell Population | Model | Effect of this compound Treatment | Reference |

| Total CD11b+ cells | Orthotopic Models | Reduced numbers | |

| CD11b+ monocytes, granulocytes, eosinophils, macrophages | Orthotopic Models | Reduced numbers | |

| CD8a+ CTLs | KI | Increased number of activated (CD44HiCD62LLow) and proliferating (Ki-67+) CTLs | |

| OVA-specific dextramer+ CTLs | KP2-OVA | Increased number and frequency | |

| CD103+ cDC1s | KP2 | Markedly increased number and MHC-I/II expression |

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed to elucidate the mechanism of action of this compound.

In Vivo Pancreatic Cancer Mouse Models

-

Models Used:

-

Syngeneic Orthotopic Models: KI (Kras-INK) and KP2 cells were surgically injected into the pancreas of C57BL/6 or FVB/NJ mice, respectively. These models allow for the study of tumor growth and immune responses in an immunocompetent setting.

-

Genetically Engineered Mouse Model (GEMM): KPC mice (p48-CRE/Lox-stop-Lox(LSL)-KrasG12D/p53flox/flox) that spontaneously develop pancreatic tumors closely mimicking human disease were also used.

-

-

Drug Administration:

-

This compound was formulated and administered to mice, typically at a dose of 60 mg/kg, though doses of 30 and 120 mg/kg were also tested.

-

-

Tumor Monitoring:

-

Tumor growth was monitored via ultrasound measurements.

-

-

Combination Therapies:

-

Chemotherapy: Gemcitabine (GEM) and paclitaxel (PTX).

-

Immunotherapy: anti-PD-1 (αPD-1) and anti-CTLA-4 (αCTLA-4) antibodies.

-

Radiation Therapy: Delivered using a CT-image guided small animal radiation research platform (SARRP).

-

Figure 2. In Vivo Experimental Workflow for this compound Efficacy Studies.

Flow Cytometry for Immune Profiling

-

Sample Preparation: Tumors were harvested, minced, and digested to create single-cell suspensions. Red blood cells were lysed, and cells were counted.

-

Staining: Cells were stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations. Key markers included CD45 (immune cells), CD11b (myeloid cells), Ly6G (granulocytes), F4/80 (macrophages), CD3 (T cells), CD4 (helper T cells), CD8a (cytotoxic T cells), PD-1, Ki-67 (proliferation), and MHC class I and II.

-

Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer, and the data was processed using specialized software to gate on and quantify specific cell populations.

Immunohistochemistry (IHC)

-

Tissue Preparation: Tumors were fixed in formalin, embedded in paraffin, and sectioned.

-

Staining: Tissue sections were stained with antibodies against specific proteins of interest, such as CD8 (to identify cytotoxic T cells) and CK19 (to identify pancreatic cancer cells).

-

Imaging and Analysis: Stained slides were imaged, and the number and location of stained cells were quantified to assess the infiltration of immune cells into the tumor.

Conclusion and Future Directions

This compound represents a paradigm shift in the treatment of pancreatic cancer by targeting the immunosuppressive myeloid component of the tumor microenvironment. Its mechanism of action, centered on the partial agonism of CD11b, effectively reprograms the innate immune system to foster a robust anti-tumor T cell response. The preclinical data strongly support its potential to sensitize historically unresponsive pancreatic tumors to checkpoint inhibitor immunotherapy. Phase 1 clinical trials were anticipated to begin in late 2019 to evaluate the safety and efficacy of this promising new therapeutic agent in patients. The continued investigation of this compound and similar myeloid-reprogramming agents holds significant promise for improving outcomes for patients with this devastating disease.

References

- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]

- 4. ovid.com [ovid.com]

- 5. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (Z)-Leukadherin-1 Choline and its Binding Affinity to CD11b

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-Leukadherin-1 choline (B1196258), an allosteric agonist of the integrin CD11b/CD18. It details the compound's binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Core Concept: Allosteric Activation of CD11b/CD18

(Z)-Leukadherin-1 choline, also known as ADH-503 or Leukadherin-1 (LA1), is a small molecule that positively modulates the function of the integrin CD11b/CD18 (also known as Mac-1 or CR3)[1][2][3]. This integrin is a key adhesion receptor on leukocytes, mediating their migration and immune functions[4][5].

Unlike antagonists that block receptor function, Leukadherin-1 is an allosteric agonist. It binds to a site on the CD11b αA-domain (or I-domain) that is distinct from the primary ligand-binding site. This binding event stabilizes the integrin in its high-affinity, open conformation, thereby enhancing its adhesion to endogenous ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. The counter-intuitive therapeutic effect arises from this enhanced adhesion, which leads to reduced leukocyte migration, chemotaxis, and transendothelial migration, ultimately dampening the inflammatory response in various disease models.

Quantitative Binding and Activity Data

The binding affinity and functional effects of Leukadherin-1 and its analogs have been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data available.

| Compound | Assay Type | Ligand | Cell Type/System | Parameter | Value | Reference |

| Leukadherin-1 (LA1) | Cell Adhesion | Fibrinogen | K562 cells expressing CD11b/CD18 | EC50 | 4 µM | |

| Leukadherin-1 Analog (Compound 6) | Cell Adhesion | Fibrinogen & iC3b | CD11b/CD18 expressing cells | EC50 | 10.5 µM | |

| (Z)-Leukadherin-1 (this compound free base) | Cellular Activity | - | Tumor microenvironment | Effective Concentration | 4 µM |

EC50 (50% effective concentration) refers to the concentration of the agonist that produces a 50% increase in cell adhesion.

Pharmacokinetic Properties of (Z)-Leukadherin-1 Choline (this compound)

| Dose (Oral Gavage) | Parameter | Value | Unit |

| 30 mg/kg | Mean Half-life (t1/2) | 4.68 | hours |

| Maximum Concentration (Cmax) | 1716 | ng/mL | |

| Area Under the Curve (AUC0-t) | 6950 | ng·h/mL | |

| 100 mg/kg | Mean Half-life (t1/2) | 3.95 | hours |

| Maximum Concentration (Cmax) | 2594 | ng/mL | |

| Area Under the Curve (AUC0-t) | 13962 | ng·h/mL |

Data derived from in vivo studies and presented in product literature.

Mechanism of Action and Signaling Pathways

Leukadherin-1's mechanism involves a specific interaction with the CD11b subunit, leading to a cascade of cellular events that differ significantly from those induced by activating antibodies.

Allosteric Activation Pathway

The binding of (Z)-Leukadherin-1 choline to an allosteric pocket on the CD11bA-domain induces a conformational change that activates the entire CD11b/CD18 heterodimer. This process does not, however, trigger global conformational changes or significant "outside-in" signaling, which is often associated with ligand-mimetic antibodies. The primary outcome is enhanced cell adhesion.

Caption: Allosteric activation of the CD11b/CD18 integrin by (Z)-Leukadherin-1 choline.

Functional Consequences of CD11b Activation

The enhanced adhesive state of leukocytes paradoxically inhibits their migratory capabilities. This leads to a reduction in tissue infiltration at sites of inflammation. In the tumor microenvironment, this modulation reprograms immunosuppressive myeloid cells.

Caption: Downstream functional outcomes of CD11b activation by Leukadherin-1.

Experimental Protocols

The following sections detail the methodologies used to characterize the binding and activity of (Z)-Leukadherin-1 choline.

Cell-Based Adhesion Assay

This assay is fundamental for quantifying the EC50 of CD11b agonists.

Methodology:

-

Plate Coating: 96-well MaxiSorp plates are coated overnight with a CD11b/CD18 ligand, such as fibrinogen (e.g., 1 µg per well), in a suitable buffer (e.g., 10 mM PBS, pH 7.4).

-

Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking agent, typically 1% Bovine Serum Albumin (BSA) in PBS.

-

Compound Preparation: A stock solution of (Z)-Leukadherin-1 choline is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 to 10 mM. Serial dilutions are made to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay is kept low (~1%) to avoid solvent-related effects.

-

Cell Incubation: Cells expressing CD11b/CD18 (e.g., transfected K562 cells or primary neutrophils) are incubated with the various concentrations of Leukadherin-1 in an appropriate assay buffer.

-

Adhesion Step: The cell-compound suspension is added to the coated and blocked wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified. This can be done by various methods, such as staining the cells and measuring absorbance or by using imaging-based analysis.

-

Data Analysis: The data is normalized and plotted against the compound concentration to determine the EC50 value.

Caption: Workflow for a typical cell-based adhesion assay.

Recombinant CD11b αA-Domain Ligand-Binding Assay

This assay confirms the direct interaction between the compound and the specific domain of CD11b.

Methodology:

-

Protein Expression and Purification: The human CD11b αA-domain (e.g., residues Gly111 to Gly321) is expressed as a fusion protein (e.g., GST-fusion) in E. coli and purified using affinity chromatography.

-

Plate Coating: 96-well plates are coated with fibrinogen and blocked with BSA as described in the cell-based assay.

-

Binding Reaction: The purified recombinant αA-domain is incubated in the wells in the presence or absence of Leukadherin-1.

-

Detection: The amount of αA-domain bound to the immobilized fibrinogen is quantified. This typically involves using an antibody against the fusion tag (e.g., anti-GST) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

-

Analysis: An increase in the signal in the presence of Leukadherin-1 indicates that the compound enhances the binding of the αA-domain to its ligand.

Single-Molecule Force Spectroscopy (SMFS)

This advanced biophysical technique is used to probe the mechanics of the adhesive bond at the single-molecule level.

Methodology:

-

AFM Tip Functionalization: An Atomic Force Microscopy (AFM) tip is coated with the CD11b ligand, ICAM-1.

-

Cell Preparation: CD11b/CD18-expressing cells are plated on a suitable substrate.

-

Force Measurements: The ICAM-1-coated AFM tip is brought into contact with a cell to allow for bond formation. The tip is then retracted, and the force required to rupture the bond (detachment force) is measured.

-

Data Acquisition: This process is repeated thousands of times to generate a force-distance curve and build a statistical profile of the binding events.

-

Analysis: In the presence of Leukadherin-1, specific changes in the force curves, such as longer detachment distances, indicate an increase in membrane tether formation, revealing the biophysical mechanism of enhanced adhesion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

In-Depth Technical Guide: (Z)-Leukadherin-1 Choline and its Binding Affinity to CD11b

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-Leukadherin-1 choline, an allosteric agonist of the integrin CD11b/CD18. It details the compound's binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Core Concept: Allosteric Activation of CD11b/CD18

(Z)-Leukadherin-1 choline, also known as ADH-503 or Leukadherin-1 (LA1), is a small molecule that positively modulates the function of the integrin CD11b/CD18 (also known as Mac-1 or CR3)[1][2][3]. This integrin is a key adhesion receptor on leukocytes, mediating their migration and immune functions[4][5].

Unlike antagonists that block receptor function, Leukadherin-1 is an allosteric agonist. It binds to a site on the CD11b αA-domain (or I-domain) that is distinct from the primary ligand-binding site. This binding event stabilizes the integrin in its high-affinity, open conformation, thereby enhancing its adhesion to endogenous ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. The counter-intuitive therapeutic effect arises from this enhanced adhesion, which leads to reduced leukocyte migration, chemotaxis, and transendothelial migration, ultimately dampening the inflammatory response in various disease models.

Quantitative Binding and Activity Data

The binding affinity and functional effects of Leukadherin-1 and its analogs have been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data available.

| Compound | Assay Type | Ligand | Cell Type/System | Parameter | Value | Reference |

| Leukadherin-1 (LA1) | Cell Adhesion | Fibrinogen | K562 cells expressing CD11b/CD18 | EC50 | 4 µM | |

| Leukadherin-1 Analog (Compound 6) | Cell Adhesion | Fibrinogen & iC3b | CD11b/CD18 expressing cells | EC50 | 10.5 µM | |

| (Z)-Leukadherin-1 (this compound free base) | Cellular Activity | - | Tumor microenvironment | Effective Concentration | 4 µM |

EC50 (50% effective concentration) refers to the concentration of the agonist that produces a 50% increase in cell adhesion.

Pharmacokinetic Properties of (Z)-Leukadherin-1 Choline (this compound)

| Dose (Oral Gavage) | Parameter | Value | Unit |

| 30 mg/kg | Mean Half-life (t1/2) | 4.68 | hours |

| Maximum Concentration (Cmax) | 1716 | ng/mL | |

| Area Under the Curve (AUC0-t) | 6950 | ng·h/mL | |

| 100 mg/kg | Mean Half-life (t1/2) | 3.95 | hours |

| Maximum Concentration (Cmax) | 2594 | ng/mL | |

| Area Under the Curve (AUC0-t) | 13962 | ng·h/mL |

Data derived from in vivo studies and presented in product literature.

Mechanism of Action and Signaling Pathways

Leukadherin-1's mechanism involves a specific interaction with the CD11b subunit, leading to a cascade of cellular events that differ significantly from those induced by activating antibodies.

Allosteric Activation Pathway

The binding of (Z)-Leukadherin-1 choline to an allosteric pocket on the CD11bA-domain induces a conformational change that activates the entire CD11b/CD18 heterodimer. This process does not, however, trigger global conformational changes or significant "outside-in" signaling, which is often associated with ligand-mimetic antibodies. The primary outcome is enhanced cell adhesion.

Caption: Allosteric activation of the CD11b/CD18 integrin by (Z)-Leukadherin-1 choline.

Functional Consequences of CD11b Activation

The enhanced adhesive state of leukocytes paradoxically inhibits their migratory capabilities. This leads to a reduction in tissue infiltration at sites of inflammation. In the tumor microenvironment, this modulation reprograms immunosuppressive myeloid cells.

Caption: Downstream functional outcomes of CD11b activation by Leukadherin-1.

Experimental Protocols

The following sections detail the methodologies used to characterize the binding and activity of (Z)-Leukadherin-1 choline.

Cell-Based Adhesion Assay

This assay is fundamental for quantifying the EC50 of CD11b agonists.

Methodology:

-

Plate Coating: 96-well MaxiSorp plates are coated overnight with a CD11b/CD18 ligand, such as fibrinogen (e.g., 1 µg per well), in a suitable buffer (e.g., 10 mM PBS, pH 7.4).

-

Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking agent, typically 1% Bovine Serum Albumin (BSA) in PBS.

-

Compound Preparation: A stock solution of (Z)-Leukadherin-1 choline is prepared in dimethyl sulfoxide (DMSO) at a concentration of 2 to 10 mM. Serial dilutions are made to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay is kept low (~1%) to avoid solvent-related effects.

-

Cell Incubation: Cells expressing CD11b/CD18 (e.g., transfected K562 cells or primary neutrophils) are incubated with the various concentrations of Leukadherin-1 in an appropriate assay buffer.

-

Adhesion Step: The cell-compound suspension is added to the coated and blocked wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified. This can be done by various methods, such as staining the cells and measuring absorbance or by using imaging-based analysis.

-

Data Analysis: The data is normalized and plotted against the compound concentration to determine the EC50 value.

Caption: Workflow for a typical cell-based adhesion assay.

Recombinant CD11b αA-Domain Ligand-Binding Assay

This assay confirms the direct interaction between the compound and the specific domain of CD11b.

Methodology:

-

Protein Expression and Purification: The human CD11b αA-domain (e.g., residues Gly111 to Gly321) is expressed as a fusion protein (e.g., GST-fusion) in E. coli and purified using affinity chromatography.

-

Plate Coating: 96-well plates are coated with fibrinogen and blocked with BSA as described in the cell-based assay.

-

Binding Reaction: The purified recombinant αA-domain is incubated in the wells in the presence or absence of Leukadherin-1.

-

Detection: The amount of αA-domain bound to the immobilized fibrinogen is quantified. This typically involves using an antibody against the fusion tag (e.g., anti-GST) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

-

Analysis: An increase in the signal in the presence of Leukadherin-1 indicates that the compound enhances the binding of the αA-domain to its ligand.

Single-Molecule Force Spectroscopy (SMFS)

This advanced biophysical technique is used to probe the mechanics of the adhesive bond at the single-molecule level.

Methodology:

-

AFM Tip Functionalization: An Atomic Force Microscopy (AFM) tip is coated with the CD11b ligand, ICAM-1.

-

Cell Preparation: CD11b/CD18-expressing cells are plated on a suitable substrate.

-

Force Measurements: The ICAM-1-coated AFM tip is brought into contact with a cell to allow for bond formation. The tip is then retracted, and the force required to rupture the bond (detachment force) is measured.

-

Data Acquisition: This process is repeated thousands of times to generate a force-distance curve and build a statistical profile of the binding events.

-

Analysis: In the presence of Leukadherin-1, specific changes in the force curves, such as longer detachment distances, indicate an increase in membrane tether formation, revealing the biophysical mechanism of enhanced adhesion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

The Immunomodulatory Role of Adh-503 in Reprogramming Tumor-Associated Macrophages

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as tumor-associated macrophages (TAMs). Adh-503 (also known as GB1275) has emerged as a promising small-molecule therapeutic that targets the CD11b receptor on myeloid cells, leading to a profound reprogramming of TAMs and a shift from an immunosuppressive to an anti-tumorigenic state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on TAMs, and detailed experimental protocols for studying its activity.

Core Mechanism of Action

This compound is an allosteric agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18) that is highly expressed on myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs).[1] By binding to an allosteric pocket in the αA domain of CD11b, this compound stabilizes the receptor in an active conformation.[1] This enhanced activation of CD11b increases its-dependent cell adhesion to intercellular adhesion molecule 1 (ICAM-1) on the endothelium.[2][3] The proposed downstream effects of this action are twofold:

-

Reduced Myeloid Cell Infiltration: The increased adhesion of myeloid cells to the vasculature is thought to reduce their extravasation into the tumor tissue, thereby decreasing the influx of new immunosuppressive monocytes that can differentiate into TAMs.[2]

-

TAM Repolarization: this compound directly acts on TAMs already present within the tumor, inducing a phenotypic switch from a pro-tumoral "M2-like" state to an anti-tumoral "M1-like" state. This reprogramming enhances their ability to present antigens and support anti-tumor T cell responses.

Recent studies have further elucidated the intracellular signaling pathways affected by this compound. Treatment with GB1275 (the salt form of this compound) has been shown to activate the STING (Stimulator of Interferon Genes) and STAT1 signaling pathways in human TAMs. This activation of interferon signaling, coupled with an inhibition of NF-κB signaling, is a key driver of the pro-inflammatory and anti-tumor phenotype in TAMs.

Quantitative Effects on Tumor-Associated Macrophages

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on TAMs and the tumor microenvironment.

Table 1: In Vivo Effects of this compound on Tumor-Infiltrating Myeloid Cells

| Parameter | Animal Model | Treatment | Outcome | Source |

| Tumor-Infiltrating CD11b+ Cells | Orthotopic Pancreatic Ductal Adenocarcinoma (PDAC) | This compound (4 μM equivalent), 8 days | Reduction in total CD11b+ cells and subsets of monocytes, granulocytes, eosinophils, and macrophages. | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Mouse models of PDAC and lung cancer | GB1275 | Reduced tumor infiltration of CD11b+ MDSCs. | |

| CD103+ Dendritic Cells (cDCs) | Mouse models of PDAC | GB1275 | Increased influx of activated CD103+ cDCs. |

Table 2: this compound-Induced Repolarization of Tumor-Associated Macrophages

| Parameter | Model System | Treatment | Outcome | Source |

| Immunosuppressive Gene Expression | Sorted TAMs from this compound-treated mice | This compound | Reduced expression of IL-6, TGFβ, Arginase-1, and IL-10. | |

| T-cell Chemokine Expression | Sorted TAMs from this compound-treated mice | This compound | Increased expression of CXCL10. | |

| Intracellular Signaling | Human TAMs from Phase 1 clinical trial | GB1275 | Activation of STING and STAT1 signaling pathways. | |

| NF-κB Signaling | In vitro and in vivo models | This compound/GB1275 | Inhibition of NF-κB signaling. |

Table 3: Pharmacokinetics of this compound in Preclinical Models

| Parameter | Dosing | Value | Source |

| Mean Half-life | 30 mg/kg | 4.68 hours | |

| Mean Half-life | 100 mg/kg | 3.95 hours | |

| Maximum Concentration (Cmax) | 30 mg/kg | 1716 ng/mL | |

| Maximum Concentration (Cmax) | 100 mg/kg | 2594 ng/mL | |

| Area Under the Curve (AUC0-t) | 30 mg/kg | 6950 ngh/mL | |

| Area Under the Curve (AUC0-t) | 100 mg/kg | 13962 ngh/mL |

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action on TAMs

Caption: this compound activates CD11b on TAMs and monocytes, leading to TAM repolarization and reduced monocyte infiltration.

Diagram 2: Experimental Workflow for Assessing TAM Repolarization

Caption: Workflow for isolating and analyzing TAMs from this compound-treated mice to assess repolarization.

Experimental Protocols

1. Animal Models and this compound Administration

-

Animal Models: Preclinical studies have utilized various mouse models, including orthotopic pancreatic ductal adenocarcinoma (PDAC) models (e.g., using KI, KP2, or KPC cell lines) and lung cancer models (e.g., Lewis Lung Carcinoma).

-

This compound Formulation: this compound (or its salt form, GB1275) is typically formulated in a vehicle solution such as 0.5% Methylcellulose and 0.02% Tween-80 in water for oral administration.

-

Administration: The compound is administered to animals, often twice daily, via oral gavage (o.g.). Dosages in preclinical studies have ranged from 30 to 120 mg/kg.

2. Isolation of Tumor-Infiltrating Leukocytes

-

Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested. A common digestion buffer consists of RPMI-1640 medium containing collagenase IV, hyaluronidase, and DNase I.

-

Cell Filtration and Lysis: The resulting cell suspension is passed through a cell strainer (e.g., 70 μm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.

-

Leukocyte Enrichment: Leukocytes can be enriched from the single-cell suspension using density gradient centrifugation (e.g., with Percoll or Ficoll).

3. Flow Cytometry for TAM Analysis

-

Cell Staining: The isolated single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies. A typical panel for identifying and phenotyping TAMs would include:

-

Leukocyte Marker: CD45

-

Myeloid Markers: CD11b, F4/80, Ly6C, Ly6G

-

Macrophage Polarization Markers:

-

M1-like: CD80, CD86, MHC-II

-

M2-like: CD206 (Mannose Receptor), CD163

-

-

-

Gating Strategy:

-

Gate on live, single cells.

-

Gate on CD45+ hematopoietic cells.

-

From the CD45+ population, gate on CD11b+ myeloid cells.

-

From the CD11b+ population, gate on F4/80+ macrophages.

-

Analyze the F4/80+ population for the expression of M1 and M2 markers.

-

4. Gene Expression Analysis of Sorted TAMs

-

TAM Sorting: Using the gating strategy described above, TAMs (e.g., CD45+CD11b+F4/80+) are sorted from the tumor single-cell suspension using a fluorescence-activated cell sorter (FACS).

-

RNA Extraction: RNA is extracted from the sorted TAM population using a commercially available kit.

-

Quantitative RT-PCR (qRT-PCR):

-

Reverse transcribe the RNA to cDNA.

-

Perform qRT-PCR using primers for genes of interest (e.g., Il6, Tgfβ1, Arg1, Il10, Cxcl10) and a housekeeping gene for normalization (e.g., Actb or Gapdh).

-

Analyze the data using the delta-delta Ct method to determine relative gene expression changes between this compound and vehicle-treated groups.

-

Conclusion and Future Directions

This compound represents a novel immunotherapeutic strategy that targets the innate immune system to overcome the immunosuppressive tumor microenvironment. By reducing the infiltration of myeloid cells and repolarizing TAMs towards an anti-tumor phenotype, this compound enhances anti-tumor T cell immunity and can sensitize tumors to other immunotherapies like checkpoint inhibitors. While initial clinical trial results in pancreatic cancer have not shown single-agent efficacy, the preclinical data strongly support its use in combination therapies. Further research is warranted to identify predictive biomarkers for patient response and to explore rational combination strategies that can fully exploit the immunomodulatory effects of this compound. The recent discovery of its role in activating the STING pathway opens new avenues for investigating its synergy with DNA-damaging agents like chemotherapy and radiation.

References

The Immunomodulatory Role of Adh-503 in Reprogramming Tumor-Associated Macrophages

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as tumor-associated macrophages (TAMs). Adh-503 (also known as GB1275) has emerged as a promising small-molecule therapeutic that targets the CD11b receptor on myeloid cells, leading to a profound reprogramming of TAMs and a shift from an immunosuppressive to an anti-tumorigenic state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on TAMs, and detailed experimental protocols for studying its activity.

Core Mechanism of Action

This compound is an allosteric agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18) that is highly expressed on myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs).[1] By binding to an allosteric pocket in the αA domain of CD11b, this compound stabilizes the receptor in an active conformation.[1] This enhanced activation of CD11b increases its-dependent cell adhesion to intercellular adhesion molecule 1 (ICAM-1) on the endothelium.[2][3] The proposed downstream effects of this action are twofold:

-

Reduced Myeloid Cell Infiltration: The increased adhesion of myeloid cells to the vasculature is thought to reduce their extravasation into the tumor tissue, thereby decreasing the influx of new immunosuppressive monocytes that can differentiate into TAMs.[2]

-

TAM Repolarization: this compound directly acts on TAMs already present within the tumor, inducing a phenotypic switch from a pro-tumoral "M2-like" state to an anti-tumoral "M1-like" state. This reprogramming enhances their ability to present antigens and support anti-tumor T cell responses.

Recent studies have further elucidated the intracellular signaling pathways affected by this compound. Treatment with GB1275 (the salt form of this compound) has been shown to activate the STING (Stimulator of Interferon Genes) and STAT1 signaling pathways in human TAMs. This activation of interferon signaling, coupled with an inhibition of NF-κB signaling, is a key driver of the pro-inflammatory and anti-tumor phenotype in TAMs.

Quantitative Effects on Tumor-Associated Macrophages

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on TAMs and the tumor microenvironment.

Table 1: In Vivo Effects of this compound on Tumor-Infiltrating Myeloid Cells

| Parameter | Animal Model | Treatment | Outcome | Source |

| Tumor-Infiltrating CD11b+ Cells | Orthotopic Pancreatic Ductal Adenocarcinoma (PDAC) | This compound (4 μM equivalent), 8 days | Reduction in total CD11b+ cells and subsets of monocytes, granulocytes, eosinophils, and macrophages. | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Mouse models of PDAC and lung cancer | GB1275 | Reduced tumor infiltration of CD11b+ MDSCs. | |

| CD103+ Dendritic Cells (cDCs) | Mouse models of PDAC | GB1275 | Increased influx of activated CD103+ cDCs. |

Table 2: this compound-Induced Repolarization of Tumor-Associated Macrophages

| Parameter | Model System | Treatment | Outcome | Source |

| Immunosuppressive Gene Expression | Sorted TAMs from this compound-treated mice | This compound | Reduced expression of IL-6, TGFβ, Arginase-1, and IL-10. | |

| T-cell Chemokine Expression | Sorted TAMs from this compound-treated mice | This compound | Increased expression of CXCL10. | |

| Intracellular Signaling | Human TAMs from Phase 1 clinical trial | GB1275 | Activation of STING and STAT1 signaling pathways. | |

| NF-κB Signaling | In vitro and in vivo models | This compound/GB1275 | Inhibition of NF-κB signaling. |

Table 3: Pharmacokinetics of this compound in Preclinical Models

| Parameter | Dosing | Value | Source |

| Mean Half-life | 30 mg/kg | 4.68 hours | |

| Mean Half-life | 100 mg/kg | 3.95 hours | |

| Maximum Concentration (Cmax) | 30 mg/kg | 1716 ng/mL | |

| Maximum Concentration (Cmax) | 100 mg/kg | 2594 ng/mL | |

| Area Under the Curve (AUC0-t) | 30 mg/kg | 6950 ngh/mL | |

| Area Under the Curve (AUC0-t) | 100 mg/kg | 13962 ngh/mL |

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action on TAMs

Caption: this compound activates CD11b on TAMs and monocytes, leading to TAM repolarization and reduced monocyte infiltration.

Diagram 2: Experimental Workflow for Assessing TAM Repolarization

Caption: Workflow for isolating and analyzing TAMs from this compound-treated mice to assess repolarization.

Experimental Protocols

1. Animal Models and this compound Administration

-

Animal Models: Preclinical studies have utilized various mouse models, including orthotopic pancreatic ductal adenocarcinoma (PDAC) models (e.g., using KI, KP2, or KPC cell lines) and lung cancer models (e.g., Lewis Lung Carcinoma).

-

This compound Formulation: this compound (or its salt form, GB1275) is typically formulated in a vehicle solution such as 0.5% Methylcellulose and 0.02% Tween-80 in water for oral administration.

-

Administration: The compound is administered to animals, often twice daily, via oral gavage (o.g.). Dosages in preclinical studies have ranged from 30 to 120 mg/kg.

2. Isolation of Tumor-Infiltrating Leukocytes

-

Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested. A common digestion buffer consists of RPMI-1640 medium containing collagenase IV, hyaluronidase, and DNase I.

-

Cell Filtration and Lysis: The resulting cell suspension is passed through a cell strainer (e.g., 70 μm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.

-

Leukocyte Enrichment: Leukocytes can be enriched from the single-cell suspension using density gradient centrifugation (e.g., with Percoll or Ficoll).

3. Flow Cytometry for TAM Analysis

-

Cell Staining: The isolated single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies. A typical panel for identifying and phenotyping TAMs would include:

-

Leukocyte Marker: CD45

-

Myeloid Markers: CD11b, F4/80, Ly6C, Ly6G

-

Macrophage Polarization Markers:

-

M1-like: CD80, CD86, MHC-II

-

M2-like: CD206 (Mannose Receptor), CD163

-

-

-

Gating Strategy:

-

Gate on live, single cells.

-

Gate on CD45+ hematopoietic cells.

-

From the CD45+ population, gate on CD11b+ myeloid cells.

-

From the CD11b+ population, gate on F4/80+ macrophages.

-

Analyze the F4/80+ population for the expression of M1 and M2 markers.

-

4. Gene Expression Analysis of Sorted TAMs

-

TAM Sorting: Using the gating strategy described above, TAMs (e.g., CD45+CD11b+F4/80+) are sorted from the tumor single-cell suspension using a fluorescence-activated cell sorter (FACS).

-

RNA Extraction: RNA is extracted from the sorted TAM population using a commercially available kit.

-

Quantitative RT-PCR (qRT-PCR):

-

Reverse transcribe the RNA to cDNA.

-

Perform qRT-PCR using primers for genes of interest (e.g., Il6, Tgfβ1, Arg1, Il10, Cxcl10) and a housekeeping gene for normalization (e.g., Actb or Gapdh).

-

Analyze the data using the delta-delta Ct method to determine relative gene expression changes between this compound and vehicle-treated groups.

-

Conclusion and Future Directions

This compound represents a novel immunotherapeutic strategy that targets the innate immune system to overcome the immunosuppressive tumor microenvironment. By reducing the infiltration of myeloid cells and repolarizing TAMs towards an anti-tumor phenotype, this compound enhances anti-tumor T cell immunity and can sensitize tumors to other immunotherapies like checkpoint inhibitors. While initial clinical trial results in pancreatic cancer have not shown single-agent efficacy, the preclinical data strongly support its use in combination therapies. Further research is warranted to identify predictive biomarkers for patient response and to explore rational combination strategies that can fully exploit the immunomodulatory effects of this compound. The recent discovery of its role in activating the STING pathway opens new avenues for investigating its synergy with DNA-damaging agents like chemotherapy and radiation.

References

GB1275: A Novel CD11b Modulator for Reprogramming the Tumor Microenvironment and Reducing Myeloid-Derived Suppressor Cell Infiltration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1] GB1275, a first-in-class, orally bioavailable small molecule modulator of CD11b, has emerged as a promising therapeutic agent capable of reprogramming the TME to favor anti-tumor immunity.[2] Preclinical and clinical data suggest that GB1275 reduces the infiltration of MDSCs and TAMs into tumors, repolarizes M2 immunosuppressive TAMs to a pro-inflammatory M1 phenotype, and subsequently increases the infiltration and activation of cytotoxic CD8+ T cells. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to GB1275's effect on MDSC infiltration.

Core Mechanism of Action: Allosteric Modulation of CD11b

GB1275 functions as a positive allosteric modulator of CD11b, a component of the Mac-1 integrin (αMβ2) expressed on the surface of myeloid cells, including MDSCs and TAMs.[1]

Signaling Pathway of GB1275 Action:

Caption: GB1275 allosterically activates CD11b, leading to reduced myeloid cell infiltration.

Preclinical Data: Evidence from Pancreatic Cancer Models

The foundational preclinical work for GB1275 was extensively detailed in a 2019 publication in Science Translational Medicine by Panni RZ, et al. These studies utilized syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) mouse models.

Quantitative Data Summary

| Parameter | Treatment Group | Result | Significance |

| Tumor Infiltration of CD11b+ MDSCs | GB1275 | Reduced infiltration | Statistically Significant |

| Tumor Infiltration of Activated CD8+ T cells | GB1275 | Increased influx | Statistically Significant |

| Tumor Infiltration of Activated CD103+ Dendritic Cells | GB1275 | Increased influx | Statistically Significant |

| Median Survival (Combination Therapy) | GB1275 + anti-PD-1 | >120 days (100% survival) | p < 0.001 |

| Vehicle Control | ~40 days (0% survival) |

Note: Specific quantitative values beyond survival data were not available in the reviewed abstracts. The table reflects the qualitative outcomes reported.

Experimental Protocols

2.2.1. Orthotopic Pancreatic Cancer Mouse Model

A representative experimental workflow for evaluating GB1275 in a preclinical pancreatic cancer model is outlined below.

Caption: Workflow for preclinical evaluation of GB1275 in a pancreatic cancer model.

2.2.2. Flow Cytometry for MDSC and T Cell Analysis

-

Tissue Preparation: Tumors were harvested, minced, and digested using a cocktail of collagenase, dispase, and DNase to obtain a single-cell suspension. Red blood cells were lysed using an ACK lysis buffer.

-

Antibody Staining: Cells were stained with a panel of fluorescently conjugated antibodies. A representative panel for identifying murine MDSCs and T cells would include:

-

MDSCs: CD45, CD11b, Ly6G, Ly6C

-

T Cells: CD45, CD3, CD4, CD8

-

-

Data Acquisition: Stained cells were analyzed on a multicolor flow cytometer.

-

Gating Strategy:

-

Gate on live, single cells.

-

Gate on CD45+ hematopoietic cells.

-

Within the CD45+ population:

-

Identify MDSCs as CD11b+Ly6G+ (granulocytic) or CD11b+Ly6C+ (monocytic).

-

Identify T cells as CD3+, and further delineate CD4+ and CD8+ subsets.

-

-

2.2.3. Immunohistochemistry (IHC)

-

Tissue Processing: Tumors were fixed in formalin and embedded in paraffin. 4-5 µm sections were cut and mounted on slides.

-

Antigen Retrieval: Slides were deparaffinized and rehydrated, followed by heat-induced epitope retrieval.

-

Staining: Sections were incubated with primary antibodies (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualization: A chromogen (e.g., DAB) was added to visualize the stained cells. Slides were counterstained with hematoxylin.

-

Analysis: The density of positively stained cells was quantified in multiple high-power fields per tumor section.

Clinical Development: The KEYNOTE-A36 (NCT04060342) Study

GB1275 is being evaluated in a Phase 1/2 clinical trial as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors.[3]

Study Design and Dose Escalation

-

Phase 1: Dose escalation of GB1275 as monotherapy (Regimen A) and in combination with pembrolizumab (Regimen B).

-

Dose Levels: Ascending doses of GB1275 from 100 mg to 1200 mg twice daily (BID) were evaluated.

-

Recommended Phase 2 Dose (RP2D): GB1275 800 mg BID in combination with pembrolizumab 200 mg IV every 3 weeks was selected for the expansion phase.

Clinical Data Summary

| Parameter | Regimen A (GB1275 Monotherapy) | Regimen B (GB1275 + Pembrolizumab) |

| Number of Patients (Dose Escalation, as of Jan 8, 2021) | 23 | 21 |

| Dose-Limiting Toxicities | None reported | None reported |

| Common Adverse Events (≥10%) | Photosensitivity reaction, dysesthesia, pruritus | Photosensitivity reaction, dysesthesia, pruritus |

| Stable Disease | 31.6% (6/19) | 56.3% (9/16) |

| Partial Response | Not reported | 1 patient with MSS-CRC |

| Peripheral MDSCs | Down-regulation observed | Down-regulation observed |

| Tumor Infiltrating Lymphocytes (TILs) | Increase noted | Increase noted |

Data is based on preliminary results from the dose-escalation phase of the NCT04060342 study.

Future Directions and Conclusion

GB1275 represents a novel immunotherapeutic strategy that targets the immunosuppressive myeloid compartment of the tumor microenvironment. Preclinical data strongly support its ability to reduce MDSC infiltration and enhance anti-tumor T cell responses, particularly in immunologically "cold" tumors like pancreatic cancer. Early clinical data indicate that GB1275 is well-tolerated and demonstrates biological activity consistent with its proposed mechanism of action. The ongoing Phase 2 expansion of the KEYNOTE-A36 study will provide more definitive insights into the efficacy of GB1275 in combination with checkpoint inhibitors. For researchers and drug developers, the modulation of CD11b with agents like GB1275 offers a promising avenue to overcome resistance to immunotherapy and improve outcomes for patients with a variety of solid tumors.

References

GB1275: A Novel CD11b Modulator for Reprogramming the Tumor Microenvironment and Reducing Myeloid-Derived Suppressor Cell Infiltration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1] GB1275, a first-in-class, orally bioavailable small molecule modulator of CD11b, has emerged as a promising therapeutic agent capable of reprogramming the TME to favor anti-tumor immunity.[2] Preclinical and clinical data suggest that GB1275 reduces the infiltration of MDSCs and TAMs into tumors, repolarizes M2 immunosuppressive TAMs to a pro-inflammatory M1 phenotype, and subsequently increases the infiltration and activation of cytotoxic CD8+ T cells. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to GB1275's effect on MDSC infiltration.

Core Mechanism of Action: Allosteric Modulation of CD11b

GB1275 functions as a positive allosteric modulator of CD11b, a component of the Mac-1 integrin (αMβ2) expressed on the surface of myeloid cells, including MDSCs and TAMs.[1]

Signaling Pathway of GB1275 Action:

Caption: GB1275 allosterically activates CD11b, leading to reduced myeloid cell infiltration.

Preclinical Data: Evidence from Pancreatic Cancer Models

The foundational preclinical work for GB1275 was extensively detailed in a 2019 publication in Science Translational Medicine by Panni RZ, et al. These studies utilized syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) mouse models.

Quantitative Data Summary

| Parameter | Treatment Group | Result | Significance |

| Tumor Infiltration of CD11b+ MDSCs | GB1275 | Reduced infiltration | Statistically Significant |

| Tumor Infiltration of Activated CD8+ T cells | GB1275 | Increased influx | Statistically Significant |

| Tumor Infiltration of Activated CD103+ Dendritic Cells | GB1275 | Increased influx | Statistically Significant |

| Median Survival (Combination Therapy) | GB1275 + anti-PD-1 | >120 days (100% survival) | p < 0.001 |

| Vehicle Control | ~40 days (0% survival) |

Note: Specific quantitative values beyond survival data were not available in the reviewed abstracts. The table reflects the qualitative outcomes reported.

Experimental Protocols

2.2.1. Orthotopic Pancreatic Cancer Mouse Model

A representative experimental workflow for evaluating GB1275 in a preclinical pancreatic cancer model is outlined below.

Caption: Workflow for preclinical evaluation of GB1275 in a pancreatic cancer model.

2.2.2. Flow Cytometry for MDSC and T Cell Analysis

-

Tissue Preparation: Tumors were harvested, minced, and digested using a cocktail of collagenase, dispase, and DNase to obtain a single-cell suspension. Red blood cells were lysed using an ACK lysis buffer.

-

Antibody Staining: Cells were stained with a panel of fluorescently conjugated antibodies. A representative panel for identifying murine MDSCs and T cells would include:

-

MDSCs: CD45, CD11b, Ly6G, Ly6C

-

T Cells: CD45, CD3, CD4, CD8

-

-

Data Acquisition: Stained cells were analyzed on a multicolor flow cytometer.

-

Gating Strategy:

-

Gate on live, single cells.

-

Gate on CD45+ hematopoietic cells.

-

Within the CD45+ population:

-

Identify MDSCs as CD11b+Ly6G+ (granulocytic) or CD11b+Ly6C+ (monocytic).

-

Identify T cells as CD3+, and further delineate CD4+ and CD8+ subsets.

-

-

2.2.3. Immunohistochemistry (IHC)

-

Tissue Processing: Tumors were fixed in formalin and embedded in paraffin. 4-5 µm sections were cut and mounted on slides.

-

Antigen Retrieval: Slides were deparaffinized and rehydrated, followed by heat-induced epitope retrieval.

-

Staining: Sections were incubated with primary antibodies (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualization: A chromogen (e.g., DAB) was added to visualize the stained cells. Slides were counterstained with hematoxylin.

-

Analysis: The density of positively stained cells was quantified in multiple high-power fields per tumor section.

Clinical Development: The KEYNOTE-A36 (NCT04060342) Study

GB1275 is being evaluated in a Phase 1/2 clinical trial as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[3]

Study Design and Dose Escalation

-

Phase 1: Dose escalation of GB1275 as monotherapy (Regimen A) and in combination with pembrolizumab (Regimen B).

-

Dose Levels: Ascending doses of GB1275 from 100 mg to 1200 mg twice daily (BID) were evaluated.

-

Recommended Phase 2 Dose (RP2D): GB1275 800 mg BID in combination with pembrolizumab 200 mg IV every 3 weeks was selected for the expansion phase.

Clinical Data Summary

| Parameter | Regimen A (GB1275 Monotherapy) | Regimen B (GB1275 + Pembrolizumab) |

| Number of Patients (Dose Escalation, as of Jan 8, 2021) | 23 | 21 |

| Dose-Limiting Toxicities | None reported | None reported |

| Common Adverse Events (≥10%) | Photosensitivity reaction, dysesthesia, pruritus | Photosensitivity reaction, dysesthesia, pruritus |

| Stable Disease | 31.6% (6/19) | 56.3% (9/16) |

| Partial Response | Not reported | 1 patient with MSS-CRC |

| Peripheral MDSCs | Down-regulation observed | Down-regulation observed |

| Tumor Infiltrating Lymphocytes (TILs) | Increase noted | Increase noted |

Data is based on preliminary results from the dose-escalation phase of the NCT04060342 study.

Future Directions and Conclusion

GB1275 represents a novel immunotherapeutic strategy that targets the immunosuppressive myeloid compartment of the tumor microenvironment. Preclinical data strongly support its ability to reduce MDSC infiltration and enhance anti-tumor T cell responses, particularly in immunologically "cold" tumors like pancreatic cancer. Early clinical data indicate that GB1275 is well-tolerated and demonstrates biological activity consistent with its proposed mechanism of action. The ongoing Phase 2 expansion of the KEYNOTE-A36 study will provide more definitive insights into the efficacy of GB1275 in combination with checkpoint inhibitors. For researchers and drug developers, the modulation of CD11b with agents like GB1275 offers a promising avenue to overcome resistance to immunotherapy and improve outcomes for patients with a variety of solid tumors.

References

The Role of Adh-503 in Enhancing Dendritic Cell Response: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism and impact of Adh-503, a small molecule agonist of CD11b, on the function of dendritic cells (DCs) within the tumor microenvironment. The information presented is based on publicly available research, primarily centered around preclinical studies in pancreatic ductal adenocarcinoma (PDAC). This compound has been shown to reprogram the immunosuppressive myeloid landscape, leading to enhanced anti-tumor immunity, partly through the potentiation of dendritic cell responses.[1][2][3]

Core Mechanism of Action

This compound is an orally active, allosteric agonist of CD11b (also known as Integrin alpha M, ITGAM, or Mac-1), a subunit of the αMβ2 integrin receptor highly expressed on myeloid cells, including dendritic cells.[1] By binding to CD11b, this compound is thought to induce a conformational change that modulates the cell's adhesive and signaling properties. This allosteric activation of CD11b leads to a cascade of events that collectively enhance the anti-tumor immune response.

Mechanistically, this compound has been shown to suppress the infiltration of immunosuppressive myeloid cells into the tumor by increasing CD11b-dependent cell adhesion to ICAM-1 on the endothelium, thereby preventing their extravasation.[1] This reduction in immunosuppressive cells creates a more favorable environment for the activation of an effective anti-tumor response.

Enhancement of Dendritic Cell Function

A key aspect of this compound's immunomodulatory activity is its positive impact on dendritic cells, the most potent antigen-presenting cells (APCs). Research indicates that treatment with this compound leads to an enhanced dendritic cell response, which is crucial for priming and activating tumor-specific T cells.

Quantitative Data on Dendritic Cell Populations

The following table summarizes the observed effects of this compound on dendritic cell populations within the tumor microenvironment, based on available data.

| Cell Population | Treatment Group | Change in Population | Reference |

| CD103+ Conventional Dendritic Cells (cDCs) | This compound | Accumulation in the tumor | |

| CD11b+ cDC2s | This compound | Reduced numbers of tumor-infiltrating cells | |

| Monocyte-derived DCs | This compound | Reduced numbers of tumor-infiltrating cells |

Note: This data is qualitative based on abstracts and summaries. The full research articles would contain specific quantitative values.

Signaling Pathways

The precise signaling cascade initiated by this compound in dendritic cells is an area of ongoing research. However, based on the known functions of CD11b, a putative signaling pathway can be proposed. CD11b activation can influence downstream signaling pathways, including those related to Toll-like receptor (TLR) signaling, which are critical for DC maturation and activation.

Caption: Putative signaling cascade initiated by this compound binding to CD11b on dendritic cells.

Experimental Protocols

The following are representative experimental protocols that could be used to assess the role of this compound in enhancing dendritic cell responses. These are based on standard immunological techniques.

Murine Tumor Model and this compound Treatment

A common method to study the in vivo effects of this compound involves using a syngeneic mouse model of cancer, such as pancreatic ductal adenocarcinoma.

-

Cell Line: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) or other suitable murine cancer cell lines.

-

Animal Model: C57BL/6 mice.

-

Tumor Implantation: Orthotopic injection of tumor cells into the pancreas.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 60 mg/kg, administered by oral gavage twice daily) or a vehicle control.

-

Endpoint: Tumors are harvested at a specified time point for analysis.

Isolation of Tumor-Infiltrating Leukocytes

To analyze the immune cell populations within the tumor, a single-cell suspension is required.

-

Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes such as collagenase D, dispase, and DNase I.

-

Cell Filtration: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.

-

Leukocyte Enrichment: Leukocytes can be enriched using a density gradient centrifugation method (e.g., Percoll).

Flow Cytometric Analysis of Dendritic Cells

Flow cytometry is a powerful technique to identify and quantify different dendritic cell subsets.

-

Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify specific cell surface markers. A representative panel for dendritic cells could include:

-

Leukocyte marker: CD45

-

Myeloid markers: CD11b, CD11c

-

Dendritic cell subset markers: MHC Class II, CD103, CD24, XCR1

-

Maturation/Activation markers: CD80, CD86

-

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Gating Strategy: A sequential gating strategy is used to first identify live, single cells, then CD45+ leukocytes, followed by specific dendritic cell populations (e.g., CD11c+ MHCII+ cells, further delineated into CD103+ cDC1s and CD11b+ cDC2s).

Caption: A typical experimental workflow for studying the effects of this compound on tumor-infiltrating dendritic cells.

Conclusion

This compound represents a promising therapeutic agent that can modulate the tumor microenvironment to favor an anti-tumor immune response. Its ability to enhance dendritic cell function, particularly the accumulation of CD103+ cDCs, is a critical component of its mechanism of action. Further research is needed to fully elucidate the downstream signaling pathways in dendritic cells and to translate these preclinical findings into effective clinical therapies for cancer patients.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Adh-503 in Enhancing Dendritic Cell Response: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism and impact of Adh-503, a small molecule agonist of CD11b, on the function of dendritic cells (DCs) within the tumor microenvironment. The information presented is based on publicly available research, primarily centered around preclinical studies in pancreatic ductal adenocarcinoma (PDAC). This compound has been shown to reprogram the immunosuppressive myeloid landscape, leading to enhanced anti-tumor immunity, partly through the potentiation of dendritic cell responses.[1][2][3]

Core Mechanism of Action

This compound is an orally active, allosteric agonist of CD11b (also known as Integrin alpha M, ITGAM, or Mac-1), a subunit of the αMβ2 integrin receptor highly expressed on myeloid cells, including dendritic cells.[1] By binding to CD11b, this compound is thought to induce a conformational change that modulates the cell's adhesive and signaling properties. This allosteric activation of CD11b leads to a cascade of events that collectively enhance the anti-tumor immune response.

Mechanistically, this compound has been shown to suppress the infiltration of immunosuppressive myeloid cells into the tumor by increasing CD11b-dependent cell adhesion to ICAM-1 on the endothelium, thereby preventing their extravasation.[1] This reduction in immunosuppressive cells creates a more favorable environment for the activation of an effective anti-tumor response.

Enhancement of Dendritic Cell Function

A key aspect of this compound's immunomodulatory activity is its positive impact on dendritic cells, the most potent antigen-presenting cells (APCs). Research indicates that treatment with this compound leads to an enhanced dendritic cell response, which is crucial for priming and activating tumor-specific T cells.

Quantitative Data on Dendritic Cell Populations

The following table summarizes the observed effects of this compound on dendritic cell populations within the tumor microenvironment, based on available data.

| Cell Population | Treatment Group | Change in Population | Reference |

| CD103+ Conventional Dendritic Cells (cDCs) | This compound | Accumulation in the tumor | |

| CD11b+ cDC2s | This compound | Reduced numbers of tumor-infiltrating cells | |

| Monocyte-derived DCs | This compound | Reduced numbers of tumor-infiltrating cells |

Note: This data is qualitative based on abstracts and summaries. The full research articles would contain specific quantitative values.

Signaling Pathways

The precise signaling cascade initiated by this compound in dendritic cells is an area of ongoing research. However, based on the known functions of CD11b, a putative signaling pathway can be proposed. CD11b activation can influence downstream signaling pathways, including those related to Toll-like receptor (TLR) signaling, which are critical for DC maturation and activation.

Caption: Putative signaling cascade initiated by this compound binding to CD11b on dendritic cells.

Experimental Protocols

The following are representative experimental protocols that could be used to assess the role of this compound in enhancing dendritic cell responses. These are based on standard immunological techniques.

Murine Tumor Model and this compound Treatment

A common method to study the in vivo effects of this compound involves using a syngeneic mouse model of cancer, such as pancreatic ductal adenocarcinoma.

-

Cell Line: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) or other suitable murine cancer cell lines.

-

Animal Model: C57BL/6 mice.

-

Tumor Implantation: Orthotopic injection of tumor cells into the pancreas.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 60 mg/kg, administered by oral gavage twice daily) or a vehicle control.

-

Endpoint: Tumors are harvested at a specified time point for analysis.

Isolation of Tumor-Infiltrating Leukocytes

To analyze the immune cell populations within the tumor, a single-cell suspension is required.

-

Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes such as collagenase D, dispase, and DNase I.

-

Cell Filtration: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.

-